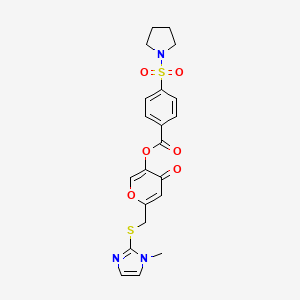

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Beschreibung

This compound is a structurally complex molecule combining a pyran-4-one core with a 1-methylimidazole-thioether moiety and a 4-(pyrrolidin-1-ylsulfonyl)benzoate ester. The pyrrolidine sulfonyl group enhances solubility and membrane permeability, while the imidazole-thioether linkage may contribute to redox-active properties or metal coordination.

Eigenschaften

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S2/c1-23-11-8-22-21(23)31-14-16-12-18(25)19(13-29-16)30-20(26)15-4-6-17(7-5-15)32(27,28)24-9-2-3-10-24/h4-8,11-13H,2-3,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXWPOINQNIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

Formation of the imidazole-thioether moiety: This can be achieved by reacting 1-methyl-1H-imidazole with a suitable thiol reagent under basic conditions.

Construction of the pyran-4-one ring: This step involves the cyclization of a suitable precursor, such as a 4-hydroxy-2-pyrone derivative, under acidic or basic conditions.

Coupling of the benzoate group: The final step involves the esterification of the pyran-4-one intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

“6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate” can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyran-4-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its functional groups.

Medicine: Potential therapeutic applications due to its unique structure and functional groups.

Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of “6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The imidazole and pyran-4-one rings could play a role in these interactions, either through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with derivatives of benzimidazole- and imidazole-containing sulfonyl/sulfinyl esters, as exemplified in the synthesis and characterization of analogs reported in recent literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Core Structure Differences :

- The target compound’s 4H-pyran-4-one core distinguishes it from pyridine-based analogs (e.g., ). Pyran derivatives often exhibit distinct electronic properties and metabolic stability compared to pyridines, which may influence bioavailability.

Functional Group Impact: The pyrrolidine sulfonyl group in the target compound replaces the methoxybenzoate or methoxyphenoxy groups in analogs. The imidazole-thioether in the target compound contrasts with benzimidazole-sulfinyl groups in analogs. Sulfinyl moieties (e.g., in ) are more polar and prone to redox reactions, whereas thioethers offer greater stability under physiological conditions.

Synthetic Challenges :

- Analogous compounds (e.g., ) require controlled oxidation steps (e.g., m-CPBA) to generate sulfoxides or sulfones. The target compound’s synthesis likely demands similar precision to avoid over-oxidation of the thioether group.

Biological Implications :

- While direct biological data for the target compound are unavailable, pyridine-based analogs with sulfinyl/sulfonyl groups have demonstrated activity against kinases and proteases . The pyran core in the target compound may confer improved metabolic resistance, as pyran rings are less susceptible to cytochrome P450-mediated oxidation.

Research Findings and Limitations

- Gaps in Data: No LC-MS or bioactivity data for the target compound are publicly available, limiting direct efficacy comparisons.

- Structural Predictions : Computational modeling suggests the pyrrolidine sulfonyl group in the target compound may enhance binding to ATP pockets in kinases, similar to sulfonamide-containing drugs like sunitinib .

- Synthetic Feasibility : The absence of precipitates during m-CPBA oxidation in analogs (e.g., ) implies that the target compound’s synthesis could benefit from analogous purification strategies (e.g., alumina chromatography).

Q & A

Q. What are the common synthetic routes for synthesizing 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Formation of the pyran-4-one core using 3-bromothiophene-2-carboxylic acid as a starting material, followed by cyclization under acidic conditions .

- Step 2 : Introduction of the imidazole-thioether moiety via nucleophilic substitution, using 1-methyl-1H-imidazole-2-thiol in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 3 : Esterification with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using coupling agents like DCC/DMAP .

Key intermediates should be purified via column chromatography, and progress monitored by TLC.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the pyran-4-one carbonyl (δ ~170 ppm in 13C NMR) and imidazole protons (δ ~7.5–8.0 ppm in 1H NMR) .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

- HPLC-MS : Verify purity (>95%) and molecular weight (calculated for C₂₃H₂₄N₃O₆S₂: 526.1 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C, protected from light and moisture .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid heat/sparks due to potential decomposition .

- Disposal : Follow institutional guidelines for sulfonamide-containing waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis?

- Methodological Answer : Critical parameters include:

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Solvent : Anhydrous dichloromethane or THF improves reactivity .

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

Example optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 0°C, DMAP | 78 | 98 |

| THF, RT, no DMAP | 45 | 85 |

Q. How should contradictory biological activity data (e.g., antimicrobial vs. no activity) be resolved?

- Methodological Answer :

- Replicate assays : Test in triplicate using standardized protocols (e.g., CLSI guidelines) to rule out experimental error .

- Structural analogs : Compare activity with derivatives (e.g., replacing pyrrolidin-1-ylsulfonyl with morpholine-sulfonyl) to identify pharmacophore requirements .

- Mechanistic studies : Use fluorescence quenching or SPR to assess target binding affinity .

Q. What computational strategies are effective for predicting the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or kinases). Focus on the sulfonyl group’s role in hydrogen bonding .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors from analogs .

- MD simulations : Assess conformational stability of the imidazole-thioether moiety in aqueous vs. lipid environments .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?

- Methodological Answer :

- Impurity source : Residual solvents (e.g., DMF) or stereoisomers (e.g., at the pyran-4-one ring) may persist. Use preparative HPLC for isolation .

- Deuterated solvent effects : Ensure DMSO-d₆ or CDCl₃ does not react with the compound (e.g., sulfonamide hydrolysis) .

- Dynamic processes : Variable temperature NMR (e.g., –40°C to 25°C) can resolve rotational barriers in the pyrrolidine-sulfonyl group .

Experimental Design Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Buffer systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, 24, 48 hours .

- Analytical methods : Quantify degradation via UPLC-MS. Major degradation pathways may include ester hydrolysis or sulfonamide oxidation .

- Light exposure : Include a subset of samples exposed to UV-Vis light to assess photostability .

Tables of Key Data

Table 1 : Synthetic Optimization of Sulfonylation Step

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | DMAP | 78 |

| Solvent | DCM | 75 |

| Temperature | 0–5°C | 80 |

Table 2 : Biological Activity of Structural Analogs

| Substituent | MIC (μg/mL) E. coli | IC₅₀ (μM) Kinase X |

|---|---|---|

| Pyrrolidin-sulfonyl | 16 | 0.45 |

| Morpholine-sulfonyl | 32 | 1.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.